molecular formula C12H11NO2 B1603206 Ethyl isoquinoline-5-carboxylate CAS No. 58794-08-4

Ethyl isoquinoline-5-carboxylate

Cat. No.: B1603206
CAS No.: 58794-08-4
M. Wt: 201.22 g/mol
InChI Key: YHUNEISKNBENOW-UHFFFAOYSA-N
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Description

Ethyl isoquinoline-5-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines this compound is characterized by an ethyl ester group attached to the 5-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl isoquinoline-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a catalyst such as molecular iodine can yield this compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzaldehyde reacts with ethyl acetoacetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as molecular iodine or zinc oxide can be employed to facilitate the cyclization process . Additionally, solvent-free conditions or the use of green solvents like ethanol can be adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl isoquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives .

Scientific Research Applications

Ethyl isoquinoline-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl isoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Ethyl isoquinoline-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl isoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUNEISKNBENOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608056
Record name Ethyl isoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58794-08-4
Record name Ethyl isoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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